N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
Description
N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a benzimidazole derivative characterized by a trifluoromethyl substituent at the 2-position of the benzimidazole core and a 4-chlorobenzyl group attached via a propanamide linker.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O/c1-11(16(26)23-10-12-6-8-13(19)9-7-12)25-15-5-3-2-4-14(15)24-17(25)18(20,21)22/h2-9,11H,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQNYIDWBORII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)N2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129335 | |
| Record name | N-[(4-Chlorophenyl)methyl]-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-29-8 | |
| Record name | N-[(4-Chlorophenyl)methyl]-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- 4-Chlorobenzyl group: A chlorinated aromatic ring that may influence the compound's lipophilicity and receptor binding.
- Trifluoromethyl group: Known for enhancing metabolic stability and bioactivity.
- Benzimidazole moiety: Often associated with diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its efficacy against various pathogens. A study demonstrated that similar compounds showed activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting a potential broad-spectrum antimicrobial effect .
Anticancer Properties
Benzimidazole derivatives have been explored for their anticancer activities. Compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that certain benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle disruption .
The proposed mechanisms of action for this compound include:
- Receptor Interaction: The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating their activity.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various benzimidazole derivatives, this compound exhibited notable antimicrobial activity with an MIC (Minimum Inhibitory Concentration) value lower than several standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzimidazole derivatives found that this compound significantly reduced the viability of breast cancer cells in vitro. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Core Modifications
- Benzimidazole vs. Sulfonamide/Triazole Derivatives The target compound’s benzimidazole core (fused bicyclic aromatic system) contrasts with sulfonamide (e.g., N-(4-chlorobenzyl)-2-(trifluoromethyl)benzenesulfonamide (8b) from ) and triazole (e.g., 1dbi from ) cores.
Substituent Variations
- 4-Methoxyphenyl (N-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, ): The methoxy group is electron-donating, which may alter electronic interactions with targets compared to the electron-withdrawing chlorine .
Trifluoromethyl Positioning
Chain Length
Physicochemical and Pharmacokinetic Properties
- Solubility : Compounds with morpholine/piperazine substituents (e.g., 17 in ) may exhibit improved solubility due to hydrophilic heterocycles, unlike the target’s chlorobenzyl group .
- Metabolic Stability : The trifluoromethyl group in all analogs resists oxidative metabolism, a shared advantage for prolonged half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
